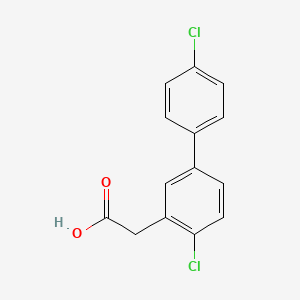

(4,4'-Dichlorobiphenyl-3-yl)acetic acid

Descripción

(4,4'-Dichlorobiphenyl-3-yl)acetic acid is a biphenyl-substituted acetic acid derivative characterized by chlorine atoms at the 4 and 4' positions of the biphenyl ring and an acetic acid group at the 3-position.

Propiedades

Fórmula molecular |

C14H10Cl2O2 |

|---|---|

Peso molecular |

281.1 g/mol |

Nombre IUPAC |

2-[2-chloro-5-(4-chlorophenyl)phenyl]acetic acid |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-14(17)18/h1-7H,8H2,(H,17,18) |

Clave InChI |

HVQRQRAUOVHXCM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CC(=O)O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Influence

The following compounds share structural similarities with (4,4'-Dichlorobiphenyl-3-yl)acetic acid:

Key Observations:

- Electron-Withdrawing Effects: The chlorine substituents in (4,4'-Dichlorobiphenyl-3-yl)acetic acid enhance the acidity of the -COOH group compared to non-halogenated analogs (e.g., 3'-(Hydroxymethyl)-biphenyl-4-acetic acid).

- In contrast, hydroxymethyl (-CH2OH) or carbamoyl (-CONH-) groups in analogs introduce hydrogen-bonding capabilities .

Adsorption Performance Comparison

| Adsorbent/Compound | Target Ion | Maximum Adsorption Capacity (mg/g) | Key Mechanism(s) |

|---|---|---|---|

| Acetic acid-modified biochar (ASBB) | U(VI) | 97.8% removal efficiency | -COOH coordination, pore diffusion |

| Amidoxime-modified carbon nanotubes | U(VI) | ~200 mg/g | Chelation with amidoxime groups |

| (Hypothetical) (4,4'-Dichlorobiphenyl-3-yl)acetic acid | U(VI)/heavy metals | Inferred: High (due to -COOH and Cl) | -COOH coordination, Cl-assisted electron effects |

Mechanistic Insights :

- ASBB achieves 97.8% uranium removal via -COOH coordination and pore structure enhancements .

- The chlorine substituents in (4,4'-Dichlorobiphenyl-3-yl)acetic acid could enhance selectivity for heavy metals (e.g., U(VI)) by stabilizing metal-ligand complexes through inductive effects.

Spectroscopic and Surface Characterization

Comparative FTIR and XPS data highlight functional group interactions:

- ASBB: FTIR peaks at 1,406 cm⁻¹ (symmetric -COO⁻ stretch) and 1,617 cm⁻¹ (asymmetric -COO⁻ stretch) confirm carboxylate coordination with U(VI) . XPS shows U4f peaks at 382.4 eV (U(VI)), indicating non-redox adsorption .

- Hypothetical (4,4'-Dichlorobiphenyl-3-yl)acetic acid :

- Expected FTIR shifts in -COOH/-COO⁻ regions (1,400–1,700 cm⁻¹) due to Cl’s electron-withdrawing effects.

- XPS Cl2p peaks (~200 eV) may indicate secondary interactions with metal ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.